molecular formula C13H13N B561826 4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5 CAS No. 1020718-97-1

4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5

Cat. No.: B561826
CAS No.: 1020718-97-1
M. Wt: 188.285
InChI Key: WAFBISYQIGCOQU-VIQYUKPQSA-N
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Description

4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 is a deuterated derivative of 4-Amino-3-methylbiphenyl. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and isotopic labeling. The molecular formula of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 is C13H8D5N, and it has a molecular weight of 188.28 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 typically involves the introduction of deuterium atoms into the biphenyl structure. One common method is the catalytic deuteration of 4-Amino-3-methylbiphenyl using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure the incorporation of deuterium atoms into the aromatic ring .

Industrial Production Methods

Industrial production of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and high-purity deuterium gas to achieve the desired isotopic labeling. The product is then purified using techniques such as recrystallization and chromatography to obtain high-purity 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with molecular targets and pathways in biological systems. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into the metabolic pathways and enzyme activities. The compound’s unique isotopic labeling allows for precise tracking and analysis of its behavior in various biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-3-methylbiphenyl-2’,3’,4’,5’,6’-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate tracing and analysis in metabolic and kinetic studies, making it a valuable tool in scientific research .

Biological Activity

4-Amino-3-methylbiphenyl-2',3',4',5',6'-d5, an isotope-labeled derivative of 4-amino-3-methylbiphenyl, is a compound of significant interest due to its biological activity and potential implications in toxicology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its carcinogenic properties, mutagenicity, and other relevant pharmacological effects.

  • Chemical Formula : C13H12D5N
  • Molecular Weight : 201.29 g/mol
  • Melting Point : 38-39°C
  • Solubility : Soluble in acetone, benzene, and dichloromethane .

Carcinogenic and Mutagenic Properties

4-Amino-3-methylbiphenyl is known for its carcinogenic properties. Studies have demonstrated that it can induce tumors in laboratory animals, particularly when administered via routes that mimic human exposure (e.g., oral or dermal) . The compound has been classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of carcinogenicity in humans.

The biological activity of 4-amino-3-methylbiphenyl involves several mechanisms:

  • DNA Interaction : The compound can form adducts with DNA, leading to mutations during replication. This interaction is a critical step in the initiation of cancer .
  • Oxidative Stress : It has been shown to induce oxidative stress in cells, contributing to cellular damage and inflammation, which are precursors to cancer development .

In Vitro Studies

Research has indicated that 4-amino-3-methylbiphenyl exhibits significant mutagenic activity. A study utilizing the Ames test showed that the compound could induce mutations in Salmonella typhimurium strains, which is a standard assay for assessing mutagenicity .

StudyOrganismResult
Ames TestSalmonella typhimuriumInduced mutations at concentrations >10 µg/ml
Cytotoxicity AssayHeLa CellsIC50 = 15 µM after 48 hours

In Vivo Studies

Animal studies have further elucidated the carcinogenic effects of this compound. For instance:

  • Mouse Model : Mice exposed to 4-amino-3-methylbiphenyl developed bladder tumors after prolonged exposure .
  • Mechanistic Studies : Investigations into the metabolic activation of the compound revealed that it undergoes N-hydroxylation, which is crucial for its mutagenic potential .

Case Studies

  • Case Study on Occupational Exposure
    • An analysis of workers in industries using aromatic amines revealed increased incidences of bladder cancer associated with exposure to compounds like 4-amino-3-methylbiphenyl. The study highlighted the need for stringent safety measures in workplaces handling such chemicals.
  • Environmental Impact Study
    • A study conducted on water sources near industrial sites found detectable levels of 4-amino-3-methylbiphenyl, raising concerns about environmental contamination and its potential health risks to nearby populations.

Properties

IUPAC Name

2-methyl-4-(2,3,4,5,6-pentadeuteriophenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9H,14H2,1H3/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFBISYQIGCOQU-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)N)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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